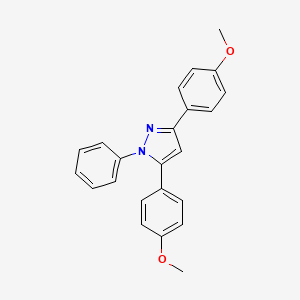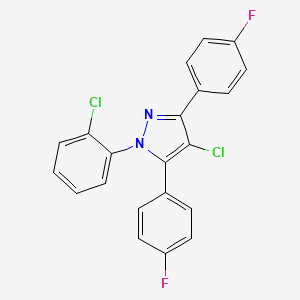![molecular formula C16H13F2N3O2S B10914395 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914395.png)
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts and specific reaction conditions to ensure high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidinones and related structures, such as thieno[3,2-d]pyrimidin-4-amines and 4-amino-furo[2,3-d]pyrimidines .
Uniqueness
What sets 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13F2N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13F2N3O2S/c1-21-14-12(15(22)20-16(21)24)9(13(17)18)7-10(19-14)8-5-3-4-6-11(8)23-2/h3-7,13H,1-2H3,(H,20,22,24) |
InChI Key |
VCSMMLVFWGUBSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethoxy)-5-methylphenyl]-3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10914314.png)
![Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10914316.png)
![3,6-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914322.png)
![1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10914323.png)
![6-(4-fluorophenyl)-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914326.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B10914330.png)
![13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B10914338.png)
![5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914343.png)
![5-(difluoromethyl)-1-ethyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914350.png)
![Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10914352.png)



![3-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10914403.png)
